molecular formula C10H10O4 B100416 4-(Acetoxymethyl)benzoic acid CAS No. 15561-46-3

4-(Acetoxymethyl)benzoic acid

Cat. No. B100416
CAS RN: 15561-46-3
M. Wt: 194.18 g/mol
InChI Key: DLMONAQGOXNQGP-UHFFFAOYSA-N
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Description

4-(Acetoxymethyl)benzoic acid is a chemical compound that is related to various benzoic acid derivatives studied in the provided papers. Although the exact compound is not directly mentioned, the papers discuss similar structures and provide insights into the properties and synthesis of closely related compounds. For instance, 4-acetoxybenzoic acid, which is a derivative of benzoic acid where an acetoxy group is attached to the fourth position of the benzene ring, is mentioned in one of the studies .

Synthesis Analysis

The synthesis of related compounds involves the use of different reagents and catalysts. For example, 4-acetoxybenzoic acid was synthesized using a new synthetic route, which could provide insights into the synthesis of 4-(acetoxymethyl)benzoic acid . Another study discusses the synthesis of 4-acetory benzoic acid from p-hydroxy benzoic acid and acetic anhydride, using p-methylbenzenesulfonic acid as a catalyst, which could be relevant to the synthesis of 4-(acetoxymethyl)benzoic acid .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography. For instance, the crystal structure of 4-acetoxybenzoic acid was determined, and it crystallizes in the triclinic system . This information can be useful in predicting the molecular structure of 4-(acetoxymethyl)benzoic acid, as the presence of similar functional groups can lead to comparable structural characteristics.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 4-(acetoxymethyl)benzoic acid. However, the synthesis and structural studies of similar compounds suggest that 4-(acetoxymethyl)benzoic acid could participate in reactions typical of benzoic acid derivatives, such as esterification or the formation of hydrogen bonds in its crystalline state .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(acetoxymethyl)benzoic acid can be inferred from the studies of related compounds. For example, the crystal structure of a related compound, (4-benzoyl-2-methyl-phenoxy)-acetic acid ethyl ester, suggests that it forms hydrogen bonds that stabilize its crystal structure . Similarly, 4-(acetoxymethyl)benzoic acid may also exhibit hydrogen bonding, affecting its melting point, solubility, and other physical properties. The synthesis conditions, such as temperature and pH, can also influence the yield and purity of the compound, as seen in the synthesis of 2-hydroxy-4-methyl benzoic acid .

Scientific Research Applications

1. Toxicity Assessment

Research by Gorokhova et al. (2020) investigates the toxic properties of several derivatives of benzoic acids, including p-acetoxybenzoic acid, a compound structurally similar to 4-(Acetoxymethyl)benzoic acid. This study examines the impact of these compounds on the hepatorenal system, providing insight into their potential toxic effects (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

2. Chemical Synthesis and Applications

Li et al. (2016) discuss the meta-C–H functionalization of benzoic acid derivatives, highlighting their significance in drug molecules and natural products. This research outlines methods to modify benzoic acid derivatives, potentially including 4-(Acetoxymethyl)benzoic acid, for various synthetic applications (Li, Cai, Ji, Yang, & Li, 2016).

3. Structural Characterization and Cytotoxicity

Ashraf et al. (2017) report on the synthesis of aspirin analogs, including 2-acetoxy-4-(picolinamido)benzoic acid, which is structurally related to 4-(Acetoxymethyl)benzoic acid. The study investigates the cytotoxic potential of these compounds, contributing to the understanding of their biological activity and potential pharmaceutical applications (Ashraf et al., 2017).

4. Synthesis Techniques

Qi-ran (2010) explores the synthesis of 4-acetory benzoic acid, another derivative of benzoic acid. The study focuses on optimizing reaction conditions, which could be relevant for synthesizing 4-(Acetoxymethyl)benzoic acid as well (Li Qi-ran, 2010).

Safety And Hazards

Benzoic acid, a related compound, is known to cause skin irritation and serious eye damage. It can also cause damage to organs through prolonged or repeated exposure if inhaled . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

4-(acetyloxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMONAQGOXNQGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427390
Record name 4-(Acetoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Acetoxymethyl)benzoic acid

CAS RN

15561-46-3
Record name 4-(Acetoxymethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Triethylamine (15.4 ml, 110.4 mmol) was added to a solution of aldehyde (2) (12.57 g, 92.4 mmol) in THF (50 ml) and cooled to 0° C. Acetyl chloride (7.91 g, 110.4 mmol) was then gradually added over 25 minutes, and the mixture was then left to stir for two hours at room temperature. After one hour, ethyl acetate (200 ml) was added and the solution washed with sodium carbonate (100 ml), HCl (17%, 50 ml) and water (100 ml) respectively. The organic layer was then dried over sodium sulfate and the solvent removed under reduced pressure to give an oil which crystallised when cooled. Re-crystallisation in methanol-hexane gave light yellow crystals.
Quantity
15.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
aldehyde
Quantity
12.57 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
7.91 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4-[acetyloxy-methyl]benzaldehyde (15.3 g, 86.5 mmol) in acetone (250 ml) was then reacted with Jones reagent (33.0 ml, a three-fold excess) while stirring (exothermal reaction). This was stirred for 2 h before filtering out the green solid. The green solid was then dried under reduced pressure and dissolved in ethyl acetate (400 ml) and washed with sodium carbonate solution and water until neutral. After removal of solvent, a crop of yellow crystals (13.3 g) was obtained which was then recrystallised in chloroform-hexane to give a white crystal (3) (12.62 g, 76%). m.p. 120-123° C.; Rf 0.29 (1:1 Hexane-ether v/v).
Quantity
15.3 g
Type
reactant
Reaction Step One
Name
Jones reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
XD Yang, ZX Pan, DJ Li, G Wang, M Liu… - … Process Research & …, 2016 - ACS Publications
A newly process for the synthesis of tofogliflozin hydrate, a sodium-glucose cotransporter type 2 (SGLT2) inhibitor, was described. Three improvements were achieved, including the …
Number of citations: 8 pubs.acs.org
F Gigante, M Kaiser, R Brun, IH Gilbert - Bioorganic & medicinal chemistry, 2010 - Elsevier
We have previously shown that azasterols have activity against Trypanosoma brucei, Trypanosoma cruzi and Leishmania species, which are the causative agents of various neglected …
Number of citations: 9 www.sciencedirect.com

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